Methyl 4-(((tert-butoxycarbonyl)amino)methyl)benzoate Methyl 4-(((tert-butoxycarbonyl)amino)methyl)benzoate
Brand Name: Vulcanchem
CAS No.: 120157-96-2
VCID: VC21336945
InChI: InChI=1S/C14H19NO4/c1-14(2,3)19-13(17)15-9-10-5-7-11(8-6-10)12(16)18-4/h5-8H,9H2,1-4H3,(H,15,17)
SMILES: CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C(=O)OC
Molecular Formula: C14H19NO4
Molecular Weight: 265.3 g/mol

Methyl 4-(((tert-butoxycarbonyl)amino)methyl)benzoate

CAS No.: 120157-96-2

Cat. No.: VC21336945

Molecular Formula: C14H19NO4

Molecular Weight: 265.3 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-(((tert-butoxycarbonyl)amino)methyl)benzoate - 120157-96-2

Specification

CAS No. 120157-96-2
Molecular Formula C14H19NO4
Molecular Weight 265.3 g/mol
IUPAC Name methyl 4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoate
Standard InChI InChI=1S/C14H19NO4/c1-14(2,3)19-13(17)15-9-10-5-7-11(8-6-10)12(16)18-4/h5-8H,9H2,1-4H3,(H,15,17)
Standard InChI Key UDPLKASYJHMKIP-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C(=O)OC
Canonical SMILES CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C(=O)OC

Introduction

Chemical Identity and Structure

Molecular Identification

Methyl 4-(((tert-butoxycarbonyl)amino)methyl)benzoate is an organic compound with the molecular formula C₁₄H₁₉NO₄ and a molecular weight of 265.30 g/mol . This compound is primarily identified by its CAS Registry Number 120157-96-2 . The compound contains several functional groups including a methyl ester, a tert-butoxycarbonyl (Boc) protected amine, and a benzene ring, creating a versatile scaffold for various chemical transformations.

Structural Characteristics

The compound features a para-substituted benzoate structure with a methyl ester group at one end and a Boc-protected aminomethyl group at the opposite position. The structural components can be described as follows:

  • A benzene ring core

  • A methyl ester group (COOCH₃) at the para position

  • A Boc-protected aminomethyl group (CH₂NHCOOC(CH₃)₃) at the other para position

The Boc (tert-butoxycarbonyl) protecting group is particularly significant as it provides protection for the amine functionality, allowing selective reactions at other positions within the molecule .

Chemical Identifiers

Table 1: Chemical Identifiers for Methyl 4-(((tert-butoxycarbonyl)amino)methyl)benzoate

Identifier TypeValue
CAS Number120157-96-2
IUPAC Namemethyl 4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoate
Molecular FormulaC₁₄H₁₉NO₄
Molecular Weight265.30 g/mol
InChIInChI=1S/C14H19NO4/c1-14(2,3)19-13(17)15-9-10-5-7-11(8-6-10)12(16)18-4/h5-8H,9H2,1-4H3,(H,15,17)
InChIKeyUDPLKASYJHMKIP-UHFFFAOYSA-N
SMILESCC(C)(C)OC(=O)NCC1=CC=C(C=C1)C(=O)OC

Physical and Chemical Properties

Structural Features

The compound's structure makes it potentially valuable in organic synthesis due to several key features:

  • The methyl ester group provides a reactive site for further transformations including hydrolysis, reduction, and transesterification

  • The Boc-protected amine offers a protected nitrogen functionality that can be selectively deprotected under acidic conditions

  • The aromatic ring creates rigidity in the molecule and potential for π-π interactions

Reactivity Patterns

Based on structural analysis, the compound would exhibit reactivity patterns typical of:

  • Aromatic compounds (electrophilic aromatic substitution reactions)

  • Esters (nucleophilic acyl substitution)

  • Carbamates (the Boc protecting group can be removed under acidic conditions)

The presence of both an ester group and a protected amine makes this compound versatile for multistep synthetic pathways, particularly in the preparation of more complex molecules that require selective functionalization.

Synthesis and Preparation

Synthetic Approaches

While the search results don't provide a direct synthesis method for Methyl 4-(((tert-butoxycarbonyl)amino)methyl)benzoate, we can infer potential synthetic routes based on similar compounds. A plausible synthetic pathway might involve:

  • Starting with methyl 4-(aminomethyl)benzoate

  • Protection of the amine group using di-tert-butyl dicarbonate (Boc₂O)

  • Purification using chromatographic techniques

This proposed route is analogous to the synthesis of methyl 4-[(tert-butoxycarbonyl)(methyl)amino]benzoate described in the search results, which uses similar reagents and conditions .

Comparative Synthesis Method

For the structurally related compound methyl 4-[(tert-butoxycarbonyl)(methyl)amino]benzoate, the synthesis involves:

  • Reacting methyl 4-(methylamino)benzoate (3.99 g, 24.1 mmol) with di-tert-butyl dicarbonate (5.8 ml, 25 mmol) in tetrahydrofuran (48 ml)

  • Adding N,N-dimethylpyridin-4-amine (295 mg, 2.41 mmol) as a catalyst

  • Stirring the reaction overnight at room temperature

  • Work-up involving dilution with ethyl acetate, washing with water and brine

  • Drying with sodium sulfate, concentration in vacuo, and purification by flash chromatography

A similar approach could be adapted for the synthesis of Methyl 4-(((tert-butoxycarbonyl)amino)methyl)benzoate, with appropriate modifications to account for the unsubstituted amine in the aminomethyl group.

Structure-Activity Relationships

Structural Comparison with Related Compounds

Three structurally related compounds from the search results provide context for understanding the potential applications of Methyl 4-(((tert-butoxycarbonyl)amino)methyl)benzoate:

Table 2: Comparison of Methyl 4-(((tert-butoxycarbonyl)amino)methyl)benzoate with Related Compounds

CompoundMolecular FormulaMolecular WeightNotable Differences
Methyl 4-(((tert-butoxycarbonyl)amino)methyl)benzoateC₁₄H₁₉NO₄265.30 g/molBase compound
Methyl 2-amino-4-((tert-butoxycarbonyl)amino)benzoateC₁₃H₁₈N₂O₄266.29 g/molAdditional free amine at 2-position
Methyl 4-(tert-butoxycarbonyl(methyl)amino)benzoateC₁₄H₁₉NO₄265.305 g/molN-methylated carbamate instead of aminomethyl
Methyl 4-[1-(Boc-amino)ethyl]benzoateC₁₅H₂₁NO₄279.33 g/molAdditional methyl group creating a chiral center

The variations in these structures demonstrate how minor modifications can create compounds with distinct properties and potentially different biological activities.

Functional Group Effects

Each variant offers unique chemical properties:

  • The free amine in Methyl 2-amino-4-((tert-butoxycarbonyl)amino)benzoate provides additional reactivity and potential hydrogen bonding sites

  • The N-methylated carbamate in Methyl 4-(tert-butoxycarbonyl(methyl)amino)benzoate alters the electronic properties of the nitrogen

  • The chiral center in Methyl 4-[1-(Boc-amino)ethyl]benzoate introduces stereochemical considerations

  • Our target compound with a simple aminomethyl group offers a balance of flexibility and protection

Analytical Characterization

While specific analytical data for Methyl 4-(((tert-butoxycarbonyl)amino)methyl)benzoate is limited in the search results, we can infer likely spectroscopic properties based on its structure and data from related compounds.

Spectroscopic Characteristics

Based on structural analysis, the compound would likely exhibit:

  • NMR Spectroscopy: Characteristic signals for:

    • Aromatic protons (7-8 ppm)

    • Methylene protons adjacent to nitrogen (4-4.5 ppm)

    • Methyl ester protons (3.8-3.9 ppm)

    • tert-Butyl protons (1.4-1.5 ppm)

    • NH proton (5-6 ppm, variable)

  • IR Spectroscopy: Characteristic absorption bands for:

    • NH stretching (3300-3500 cm⁻¹)

    • C=O stretching from both ester and carbamate (1700-1750 cm⁻¹)

    • Aromatic C=C stretching (1400-1600 cm⁻¹)

  • Mass Spectrometry: The compound would likely show a molecular ion peak at m/z 265, with fragmentation patterns involving loss of the Boc group (loss of 100 mass units) and the methyl ester group.

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